molecular formula C21H23N3O4 B13477728 5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide

5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide

Cat. No.: B13477728
M. Wt: 381.4 g/mol
InChI Key: ZXILXHIKMNNVNG-AWEZNQCLSA-N
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Description

5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanomethoxy group, a phenylacetamido group, and a methoxy-N-methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyanomethoxyphenyl acetamide, followed by its coupling with a suitable amine to form the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyanomethoxy)phenylacetamide
  • 2-methoxy-N-methylbenzamide
  • N-methyl-2-methoxybenzamide

Uniqueness

5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

5-[(1S)-1-[[2-[4-(cyanomethoxy)phenyl]acetyl]amino]ethyl]-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C21H23N3O4/c1-14(16-6-9-19(27-3)18(13-16)21(26)23-2)24-20(25)12-15-4-7-17(8-5-15)28-11-10-22/h4-9,13-14H,11-12H2,1-3H3,(H,23,26)(H,24,25)/t14-/m0/s1

InChI Key

ZXILXHIKMNNVNG-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)NC(=O)CC2=CC=C(C=C2)OCC#N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)NC)NC(=O)CC2=CC=C(C=C2)OCC#N

Origin of Product

United States

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